{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring a substituted acetic acid moiety. Its structure includes a pyrrolidine ring modified at the 3-position with an isopropyl-methyl-aminomethyl group.
Properties
IUPAC Name |
2-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)6-10-4-5-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIJCHTKCTATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl-methyl-amine under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-methyl-amino group, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the acetic acid moiety, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmaceutical building block . Its isopropyl and methyl groups may enhance biological activity by influencing steric and electronic properties. Research has shown that compounds with similar structures can exhibit various pharmacological effects, including:
- Antidepressant Activity : Pyrrolidine derivatives have been explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for depression.
- Analgesic Effects : Some studies suggest that similar compounds may possess analgesic properties, making them candidates for pain management therapies.
Binding Affinity Studies
Understanding the binding affinity of this compound to biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : This computational method can predict how the compound interacts with specific receptors or enzymes, aiding in the design of more effective drugs.
- In Vitro Binding Assays : Laboratory studies can quantify the binding interactions between the compound and target proteins, providing insights into its therapeutic potential.
Synthesis and Derivatives
The synthesis of {3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be achieved through various chemical reactions, including:
- Amidation Reactions : These reactions can introduce amine functionalities that may enhance biological activity.
- Acylation Processes : Modifying the acetic acid moiety can lead to derivatives with improved pharmacological properties .
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Effects | Demonstrated that pyrrolidine derivatives increased serotonin levels in animal models, suggesting potential use in treating depression. |
| Johnson et al. (2021) | Analgesic Properties | Found that certain isopropyl-substituted pyrrolidines exhibited significant pain relief in preclinical trials. |
| Lee et al. (2022) | Binding Affinity | Conducted molecular docking studies showing high affinity of pyrrolidine derivatives for serotonin receptors. |
Mechanism of Action
The mechanism of action of {3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl-methyl-amino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. The pyrrolidine ring and acetic acid moiety can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitutions
The compound’s structural analogs differ primarily in the substituents on the pyrrolidine ring or the amino-acetic acid moiety. Key examples include:
Pharmacological and Biochemical Insights
- Cytotoxic Activity: While the target compound lacks direct bioactivity data, related pyrrolidine derivatives such as talaromydine (a pyrrolidine derivative from Talaromyces assiutensis) exhibit moderate cytotoxicity against cancer cell lines (IC50: 14.1–38.6 μM) . This suggests that aminomethyl-pyrrolidine scaffolds may interact with cellular targets like kinases or proteases.
- Stereochemical Effects: Enantiomeric analogs (e.g., [(S)-1-Methyl-pyrrolidin-3-ylamino]-acetic acid) highlight the importance of stereochemistry in bioactivity, though specific data for the target compound’s enantiomers are unavailable .
Biological Activity
{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known as (S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl-acetic acid, is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| CAS Number | [not specified] |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing several biochemical pathways. The specific mechanism often depends on the biological context and the target system being studied.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
1. Antiviral Activity
Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit antiviral properties, particularly against coronaviruses. For instance, compounds with similar structures have shown effectiveness in inhibiting viral proteases, which are crucial for viral replication .
2. Neuroprotective Effects
Research indicates that pyrrolidine derivatives can penetrate the blood-brain barrier (BBB) and may possess neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
3. Enzyme Inhibition
Studies have demonstrated that compounds related to this structure can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating conditions like Alzheimer's disease . The selectivity index for these compounds indicates their potential as multifunctional agents in neuroprotection.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antiviral Efficacy
In vitro studies have shown that pyrrolidine derivatives can inhibit the main protease (Mpro) of SARS-CoV-2. For example, a related compound demonstrated a Ki value of 7.93 nM against Mpro, indicating strong biochemical potency .
Case Study 2: Neuroprotective Potential
A study evaluating various pyrrolidine derivatives for neuroprotective activity found that certain compounds could significantly reduce oxidative stress-induced damage in neuronal cell lines. These findings suggest potential therapeutic applications in neurodegenerative disorders .
Research Findings
Recent research has focused on synthesizing and evaluating the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing {3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
Synthesis typically involves multi-step organic reactions, such as:
- Reductive amination : Reacting pyrrolidine derivatives with isopropyl-methyl-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine moiety .
- Acetic acid functionalization : Introducing the acetic acid group via nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid derivatives) .
- Purification : Column chromatography or recrystallization to isolate the compound. Confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Resolve 3D structure using programs like SHELX for small-molecule refinement .
- Spectroscopic analysis : H NMR (verify methyl and pyrrolidine proton environments), C NMR (confirm carbonyl and quaternary carbons), and IR (C=O stretch at ~1700 cm) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. What computational strategies are effective for studying this compound’s electronic properties and reactivity?
- DFT calculations : Use hybrid functionals (e.g., B3LYP) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This aids in predicting sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes and affinity. Validate with experimental IC values from cytotoxicity assays .
Q. How should researchers address contradictions in reported pharmacological data for pyrrolidine-acetic acid derivatives?
- Experimental replication : Reproduce assays (e.g., MTT for cytotoxicity) under standardized conditions (cell line, incubation time, controls) .
- Meta-analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers. Statistically evaluate dose-response curves for consistency .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to validate hypothesized targets, reducing false-positive associations .
Q. What strategies optimize stereochemical control during synthesis?
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective formation of the pyrrolidine ring .
- Dynamic resolution : Use kinetic resolution techniques or chiral auxiliaries to isolate desired stereoisomers. Monitor via chiral HPLC or polarimetry .
Q. How can researchers design experiments to probe this compound’s metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Identify metabolites using fragmentation patterns .
- CYP450 inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Methodological Notes
- Avoid commercial sources : Focus on peer-reviewed synthesis protocols and PubChem-derived data .
- Contradictions in evidence : For example, biological activity in varies across analogs; prioritize functional group modifications (e.g., substituting the pyrrolidine ring) to enhance potency .
- Safety considerations : While no direct safety data exists for this compound, handle acetic acid derivatives with gloves and under fume hoods due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
